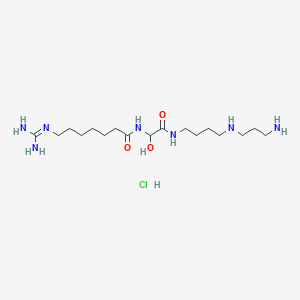

Gusperimus monohydrochloride

Description

Historical Context of Gusperimus (B25740) Discovery and Initial Characterization

The development of Gusperimus is rooted in the exploration of natural products for therapeutic properties, a common theme in pharmaceutical discovery. Its story begins with a related compound, Spergualin (B1253210), and evolves as researchers uncovered its potent effects on the immune system.

Gusperimus, also known as 15-deoxyspergualin, is a synthetic analogue of Spergualin. oup.com Spergualin itself is a natural product that was first isolated from the culture broth of a microorganism, the bacterium Bacillus laterosporus. oup.comontosight.ai The discovery of novel bioactive molecules from microbial sources is a well-established avenue in drug discovery, as microorganisms are known to produce a wide array of secondary metabolites, some with potent biological activities. nih.govfrontiersin.orgsemanticscholar.orgactabotanica.org The initial interest in Spergualin was tied to its potential as an antitumor agent. oup.com Gusperimus was subsequently synthesized as a more stable and potent derivative of this natural microbial product. wikidoc.orghodoodo.com

The research trajectory of Gusperimus underwent a pivotal shift early in its history. Although its parent compound, Spergualin, was originally investigated for its antineoplastic (anti-tumor) properties, subsequent studies revealed that Gusperimus possessed powerful immunosuppressive capabilities. oup.comhodoodo.com This discovery redirected the primary focus of research from oncology to immunology. oup.com Scientists found that Gusperimus could inhibit key processes in the immune response, such as the maturation and proliferation of T cells and the differentiation of B cells into antibody-producing plasma cells. oup.comwikipedia.org This marked the beginning of its evaluation as a potential therapeutic for conditions driven by an overactive immune system, such as autoimmune diseases and organ transplant rejection. ontosight.aiwikidoc.org

Academic Significance and Research Trajectory of Gusperimus Monohydrochloride

The academic significance of this compound lies in its distinct mechanism of action compared to other immunosuppressants. It binds to the C-terminal domain of Heat Shock Protein 70 (Hsp70), interfering with the nuclear translocation of NF-κB, a critical transcription factor in inflammatory and immune responses. oup.com This unique mode of action provides a valuable tool for researchers studying immune regulation and has positioned Gusperimus as a compound of interest for therapeutic intervention.

The research trajectory for Gusperimus has primarily focused on its application in immunology. It has been the subject of clinical investigations for a variety of conditions, including:

Wegener's Granulomatosis (now Granulomatosis with Polyangiitis): Gusperimus received orphan drug designation from the European Commission in 2001 for the treatment of this serious autoimmune vasculitis. wikidoc.orghrsa.gov

Organ Transplantation: It has been studied for its potential to prevent the rejection of transplanted organs. ontosight.ainih.gov

Other Autoimmune Diseases: Research has explored its utility in conditions such as systemic lupus erythematosus and rheumatoid arthritis. wikidoc.orgnih.govdrugbank.com

The ongoing research into Gusperimus reflects a continued effort to understand its full therapeutic potential and to refine its role in managing complex immune-mediated diseases. nih.govresearchgate.net

Properties

CAS No. |

864390-05-6 |

|---|---|

Molecular Formula |

C17H38ClN7O3 |

Molecular Weight |

424.0 g/mol |

IUPAC Name |

N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;hydrochloride |

InChI |

InChI=1S/C17H37N7O3.ClH/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20;/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23);1H |

InChI Key |

FODMSVBVCPOQRL-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O.Cl |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Immunomodulation by Gusperimus Monohydrochloride

Interactions with Intracellular Signaling Pathways

The immunomodulatory properties of Gusperimus (B25740) are intrinsically linked to its ability to interfere with critical signaling cascades that govern immune cell activation, proliferation, and function. These interactions are characterized by a degree of specificity, leading to a cascade of downstream effects that ultimately dampen the immune response.

Binding Affinity and Specificity to Heat Shock Proteins (Hsc70 and Hsp90)

Gusperimus has been shown to physically interact with members of the heat shock protein family, specifically the constitutively expressed Heat shock cognate 70 (Hsc70) and the inducible Heat shock protein 90 (Hsp90). This binding is a crucial initiating step in its mechanism of action.

Research has demonstrated that Gusperimus binds to a regulatory motif located on these heat shock proteins. Quantitative binding studies have been conducted to determine the affinity of this interaction. The dissociation constant (Kd) for the binding of Gusperimus's active analog, 15-deoxyspergualin (DSG), to Hsc70 is approximately 4 µM, and to Hsp90 is approximately 5 µM. These binding affinities are within the range of pharmacologically active concentrations, underscoring the physiological relevance of this interaction. The binding to Hsc70 and Hsp90 is thought to be a prerequisite for many of the downstream immunosuppressive effects of Gusperimus.

Table 1: Binding Affinity of 15-deoxyspergualin (DSG) to Heat Shock Proteins

| Heat Shock Protein | Dissociation Constant (Kd) |

|---|---|

| Hsc70 | ~ 4 µM |

| Hsp90 | ~ 5 µM |

Modulation of Nuclear Factor Kappa B (NF-κB) Translocation and Activity

A pivotal consequence of the interaction between Gusperimus and heat shock proteins is the modulation of the Nuclear Factor Kappa B (NF-κB) signaling pathway. NF-κB is a central transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The binding of Gusperimus to Hsc70 is believed to interfere with the chaperone's function in the NF-κB pathway. This interference leads to a reduction in the nuclear translocation of NF-κB. By preventing the migration of NF-κB from the cytoplasm to the nucleus, Gusperimus effectively inhibits its ability to bind to target DNA sequences and initiate the transcription of inflammatory genes. This blockade of NF-κB activation is a key mechanism through which Gusperimus suppresses the activation of various immune cells, including T cells, B cells, and monocytes. researchgate.net

Inhibition of Akt Kinase Signaling and its Downstream Effects on Cellular Processes

In addition to its effects on the NF-κB pathway, Gusperimus also exerts inhibitory effects on the Akt kinase signaling pathway. Akt, also known as Protein Kinase B, is a serine/threonine-specific protein kinase that plays a critical role in regulating cellular survival, proliferation, and metabolism.

Gusperimus has been shown to inhibit the activity of Akt kinase. researchgate.net The downstream consequences of Akt inhibition are significant and contribute to the immunosuppressive profile of Gusperimus. One major effect is the reduced activity of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation. Furthermore, the inhibition of Akt signaling can lead to cell cycle arrest, thereby preventing the clonal expansion of activated immune cells. researchgate.net

Impact on Immune Cell Subpopulations and Their Functions

The molecular interactions of Gusperimus culminate in profound effects on the behavior of various immune cell populations, most notably T lymphocytes, which are central players in adaptive immunity.

Regulation of T Lymphocyte Proliferation and Activation

Gusperimus significantly curtails the proliferation and activation of T lymphocytes, a cornerstone of its immunosuppressive activity. This is achieved through the disruption of essential signaling pathways required for T cell activation and cell cycle progression. The aforementioned inhibition of NF-κB and Akt signaling pathways directly contributes to the suppression of T cell activation and their subsequent proliferation in response to antigenic stimulation.

A critical aspect of Gusperimus's effect on T cells is its ability to interfere with their maturation and progression through the cell cycle, particularly in response to Interleukin-2 (IL-2). IL-2 is a potent T cell growth factor that drives the clonal expansion of activated T cells.

Gusperimus has been demonstrated to inhibit IL-2-dependent T cell proliferation. oup.com This inhibition is, in part, a consequence of arresting the cell cycle. By impeding the progression of T cells through the S (synthesis) and G2/M (gap 2/mitosis) phases of the cell cycle, Gusperimus effectively halts the maturation process that is essential for the generation of a robust effector T cell population. This cell cycle arrest is a direct outcome of the upstream inhibition of key signaling molecules and transcription factors necessary for cell cycle progression.

Suppression of Th1 Effector T Cell Polarization and IFN-gamma Secretion

Gusperimus has been shown to interfere with the functions of T helper 1 (Th1) effector cells, which are critical for cell-mediated immunity and the secretion of pro-inflammatory cytokines. A key study demonstrated that the suppressive effect of a derivative of gusperimus, deoxymethylspergualin (MeDSG), on the in vitro induction of secondary cytotoxic T lymphocytes (CTLs) could be completely reversed by the addition of exogenous recombinant murine interferon-gamma (IFN-gamma). nih.gov This suggests that a primary mechanism of gusperimus's action on T cells involves the inhibition of IFN-gamma production or the impairment of cellular responses to this crucial cytokine. nih.gov By disrupting the IFN-gamma axis, gusperimus can effectively dampen Th1-mediated inflammatory responses.

Influence on Activated Naive CD4 T Cell Growth

Interestingly, the activation of naive T cells does not appear to be a direct target of gusperimus. researchgate.net This indicates that the initial stages of T cell activation may proceed unimpeded, with the immunosuppressive effects of the compound manifesting at later stages of the immune response, such as the differentiation and effector functions of activated T cells.

Modulation of Monocyte and Dendritic Cell Activity

Gusperimus exerts profound effects on cells of the monocyte lineage, including dendritic cells (DCs), which are potent antigen-presenting cells (APCs). The compound inhibits the proliferation and activation of monocytes and dendritic cells. researchgate.netresearchgate.net Furthermore, gusperimus has been shown to downregulate the production of pro-inflammatory cytokines such as TNF-α by macrophages. researchgate.net The influence of various immunosuppressive drugs on dendritic cells reveals that agents like deoxyspergualin (B1217588) can affect their development and functional immunobiology. nih.gov

Alterations in Antigen Presentation Pathways

A critical aspect of gusperimus's mechanism of action is its ability to interfere with antigen presentation. researchgate.net By affecting the function of monocytes and dendritic cells, which are professional APCs, gusperimus can disrupt the initial stages of the adaptive immune response. researchgate.net T-lymphocytes recognize peptide antigens presented by Major Histocompatibility Complex (MHC) molecules on the surface of APCs. nih.gov The two main pathways for this are the MHC class I and class II antigen processing pathways. nih.gov Gusperimus's impact on APCs likely alters these pathways, leading to reduced T cell activation.

Unraveling the Multifaceted Immunosuppressive Pathways of Gusperimus Monohydrochloride

The immunosuppressive activity of this compound is not attributable to a single mechanism but rather to a convergence of effects on multiple arms of the immune system. researchgate.net The compound binds to the heat shock proteins Hsc70 and Hsp90, which is thought to reduce the nuclear translocation of the transcription factor NF-κB. researchgate.net This, in turn, inhibits the proliferation and activation of T cells, B cells, monocytes, and dendritic cells. researchgate.netresearchgate.net Additionally, gusperimus has been found to inhibit Akt kinase, a key signaling molecule involved in cell survival and metabolism. researchgate.net This complex interplay of molecular interactions results in a broad-based immunosuppression that affects both cellular and humoral immunity.

| Cell Type | Effect of this compound | Key Research Findings |

| Th1 Effector T Cells | Suppression of polarization and IFN-gamma secretion | Inhibitory effect on CTL induction is reversed by exogenous IFN-gamma. nih.gov |

| Naive CD4 T Cells | No direct effect on activation | The initial activation of naive T cells is not affected. researchgate.net |

| B Lymphocytes | Inhibition of proliferation and function | Contributes to reduced antibody production. researchgate.net |

| Monocytes | Inhibition of proliferation and activation | Modulates innate immune responses. researchgate.netresearchgate.net |

| Dendritic Cells | Inhibition of proliferation, activation, and function | Affects antigen presentation and T cell activation. researchgate.netresearchgate.netnih.gov |

| Molecular Target/Pathway | Effect of this compound | Consequence |

| IFN-gamma Pathway | Inhibition of production or signaling | Dampens Th1-mediated inflammation. nih.gov |

| NF-κB Pathway | Reduced nuclear translocation | Inhibition of proliferation and activation of multiple immune cells. researchgate.net |

| Akt Kinase | Inhibition of activity | Affects cell survival and metabolism. researchgate.net |

| Antigen Presentation | Alteration of pathways | Reduced T cell activation. researchgate.net |

Preclinical Pharmacological and Immunological Investigations of Gusperimus Monohydrochloride

In Vitro Models for Immunomodulatory Efficacy Assessment

In vitro studies have been instrumental in dissecting the direct effects of Gusperimus (B25740) on various immune cell populations, revealing its multifaceted immunosuppressive activities.

Cellular Assays for T Cell and B Cell Responses

Gusperimus has demonstrated significant inhibitory effects on both T and B lymphocyte functions in a variety of cellular assays. It has been shown to inhibit the proliferation of T cells that is dependent on Interleukin-2 (IL-2) and the co-stimulatory signals from CD3/CD28. oup.com Furthermore, Gusperimus effectively suppresses the differentiation of B cells into antibody-producing plasma cells, a critical step in the humoral immune response. oup.com This inhibition affects both primary and secondary antibody responses. oup.com

A study investigating a novel formulation, squalene-gusperimus nanoparticles (Sq-GusNPs), reported a notable anti-proliferative effect on T cells. A reduction in T cell proliferation of 48.39% was observed at 24 hours. tandfonline.com

| In Vitro Assay | Cell Type | Effect of Gusperimus | Source(s) |

| T Cell Proliferation | T Cells | Inhibition of IL-2 and CD3/CD28-dependent proliferation. | oup.com |

| T Cell Proliferation (Sq-GusNPs) | T Cells | 48.39% reduction in proliferation at 24 hours. | tandfonline.com |

| B Cell Differentiation | B Cells | Inhibition of differentiation into plasma cells. | oup.com |

| Antibody Response | B Cells | Inhibition of primary and secondary antibody responses. | oup.com |

Macrophage Immunosuppression Studies

The impact of Gusperimus extends to the innate immune system, particularly macrophages. Studies have shown that Gusperimus can suppress macrophage functions. researchgate.net A formulation of squalene-gusperimus nanoparticles (Sq-GusNPs) exhibited an enhanced immunosuppressive effect on mouse macrophages, with a half-maximal inhibitory concentration (IC50) that was 9-fold lower than that of the free drug. tandfonline.comtandfonline.comnih.gov This indicates a potent ability to modulate macrophage-mediated inflammation.

Ex Vivo Approaches in Immunological Research

Currently, there is a limited amount of publicly available research specifically detailing the use of Gusperimus monohydrochloride in ex vivo models. While in vitro studies utilize cultured cell lines and in vivo studies involve whole organisms, ex vivo research would typically involve the treatment of cells or tissues from a patient or animal model outside of the organism. This approach can provide valuable insights into the drug's effects on patient-specific immune responses. The absence of readily available data in this area represents a potential avenue for future research to bridge the gap between in vitro findings and clinical outcomes.

In Vivo Animal Model Studies for Immune System Modulation

In vivo studies using various animal models of autoimmune diseases have provided crucial evidence for the therapeutic efficacy of Gusperimus. These models mimic key aspects of human autoimmune conditions and allow for the assessment of a drug's impact on disease progression in a complex biological system.

Efficacy Assessment in Established Autoimmune Disease Models

Gusperimus has been evaluated in a range of established animal models of autoimmune diseases, consistently demonstrating its ability to ameliorate disease severity.

Lupus Nephritis: In murine models of lupus, such as the MRL/lpr mouse, Gusperimus has been shown to be effective. nih.govinotiv.comnih.govjax.org These mice spontaneously develop a disease that closely resembles human systemic lupus erythematosus (SLE), including the development of lupus nephritis.

Rheumatoid Arthritis: The collagen-induced arthritis (CIA) model in mice and rats is a widely used preclinical model for rheumatoid arthritis. nih.govnih.gove-jyms.orgkoreamed.org This model shares many pathological features with the human disease, including synovitis, cartilage degradation, and bone erosion.

Myasthenia Gravis: Experimental Autoimmune Myasthenia Gravis (EAMG) is a well-established animal model for the human autoimmune disorder myasthenia gravis, which is characterized by muscle weakness due to autoantibodies targeting the acetylcholine (B1216132) receptor (AChR). nih.govnih.govresearchgate.netcreative-bioarray.comjci.org In a rat model of EAMG, treatment with 15-Deoxyspergualin (an alternative name for Gusperimus) at a dose of 2.5 mg/kg daily, administered from the day of immunization, resulted in mild signs of myasthenia and almost complete suppression of anti-AChR antibody levels. nih.gov

| Autoimmune Disease Model | Animal | Key Findings | Source(s) |

| Lupus Nephritis | MRL/lpr Mice | Effective in a model resembling human SLE. | nih.govinotiv.comnih.govjax.org |

| Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA) in Mice and Rats | Efficacy in a model with synovitis and joint destruction. | nih.govnih.gove-jyms.orgkoreamed.org |

| Myasthenia Gravis | Experimental Autoimmune Myasthenia Gravis (EAMG) in Rats | Amelioration of clinical signs and suppression of autoantibodies. | nih.gov |

Evaluation of Immunological Tolerance Induction in Transplantation Models

Early preclinical research on this compound extensively utilized both allogenic and xenogenic animal models to evaluate its potential in inducing immunological tolerance following transplantation. oup.com These investigations encompassed a wide array of graft types, including neovascularized grafts like skin, pancreatic islets, and thyroid, as well as immediately vascularized organ transplants such as renal, pancreas, liver, and heart grafts. oup.com The primary goal of these studies was to determine if Gusperimus could prevent graft rejection and promote long-term acceptance of the transplanted tissue or organ.

In murine models, the addition of Gusperimus to treatment regimens involving T-cell-depleting antibodies demonstrated a significant reduction in the infiltration of inflammatory cells in xenogenic pancreatic islet transplantation. oup.com This suggests a synergistic effect that enhances the immunosuppressive environment and protects the graft.

Studies in non-human primates have also been a crucial component of preclinical evaluation. Research involving rhesus macaques suggested that a combination of Gusperimus and T-cell depletion could induce long-term tolerance of renal allografts. oup.com However, it is important to note that some of the key papers from this line of research were later retracted, necessitating a cautious interpretation of these specific findings. oup.comresearchgate.net A subsequent clinical trial in humans that employed a combination of alemtuzumab (B1139707) and Gusperimus did not succeed in inducing tolerance in live-donor kidney recipients, with all patients ultimately developing reversible rejection. oup.comresearchgate.net This highlights the challenge of translating findings from animal models to clinical practice.

A structurally related compound, Tresperimus, has also been investigated in transplant models, where it was shown to induce donor-specific tolerance without impairing the immune response to third-party antigens. nih.gov In models of bone marrow, cardiac, and skin transplantation, a short course of Tresperimus demonstrated effects that were quantitatively similar or superior to cyclosporin, but qualitatively different, as it led to a state of tolerance that could be transferred to naive animals via CD4+ T-cells. nih.gov

Table 1: Summary of this compound Investigations in Transplantation Models

| Animal Model | Transplant Type | Key Findings | Reference(s) |

|---|---|---|---|

| Murine | Xenogenic Pancreatic Islet | Combined with T-cell depleting antibodies, significantly reduced inflammatory cell infiltration into the graft. | oup.com |

| Rhesus Macaque | Renal Allograft | Reports suggested induction of long-term tolerance when combined with T-cell depletion, though some key studies were later retracted. | oup.comresearchgate.net |

| Various | Skin, Thyroid, Pancreas, Liver, Heart | Early preclinical studies demonstrated the potential of Gusperimus in preventing rejection across various transplant models. | oup.com |

Investigations into Specific Organ-Related Immunological Responses (e.g., Testicular Autoimmunity)

Beyond transplantation, the efficacy of this compound has been assessed in animal models of specific autoimmune diseases, including organ-related conditions such as testicular autoimmunity. oup.com The primary model for this research is Experimental Autoimmune Orchitis (EAO), a well-established rodent model that mimics the chronic testicular inflammation seen in some forms of male infertility. nih.govfrontiersin.org

A key study investigated the prophylactic effects of Gusperimus on the development of EAO in C3H/He mice. nih.gov In this model, mice were immunized with testicular germ cells to induce an autoimmune response. nih.gov Subsequent treatment with Gusperimus resulted in a significantly lower incidence and severity of EAO lesions compared to control mice treated with a placebo. nih.gov The therapeutic effect was found to be dose-dependent. nih.gov Furthermore, the higher dose of Gusperimus markedly reduced the delayed-type hypersensitivity (DTH) response against testicular germ cells, indicating a suppression of the cell-mediated immune reaction responsible for the pathology. nih.gov These findings suggest that Gusperimus can effectively prevent the autoimmune-mediated destruction of testicular tissue in this experimental model. nih.gov

Table 2: Efficacy of Gusperimus in a Mouse Model of Experimental Autoimmune Orchitis (EAO)

| Treatment Group | Incidence of EAO | Severity of EAO Lesions | Effect on Delayed-Type Hypersensitivity (DTH) | Reference(s) |

|---|---|---|---|---|

| Control (Phosphate Buffered Saline) | High | Severe | Unaffected | nih.gov |

| Gusperimus (0.3 mg/kg) | Significantly Lower | Reduced | Not specified | nih.gov |

| Gusperimus (3 mg/kg) | Significantly Lower | Reduced | Markedly Reduced | nih.gov |

Methodological Considerations in Animal Model Selection and Validation

The use of animal models is an essential step in biomedical research, allowing for the investigation of complex biological systems and the preclinical evaluation of new therapeutic agents like this compound. nih.govnih.gov The selection of an appropriate animal model is critical and depends on the specific scientific question being addressed. nih.gov

For Gusperimus research, a variety of models have been employed. Transplantation studies have utilized both rodent and non-human primate models to assess efficacy in preventing graft rejection. oup.com Autoimmune disease research has leveraged specific, well-characterized models such as the MRL/lpr mouse for lupus-like disease and the Experimental Autoimmune Orchitis (EAO) model in mice and rats for testicular autoimmunity. oup.comnih.govfrontiersin.org The EAO model, for instance, is considered a valuable in vivo tool because it effectively replicates many pathological mechanisms of chronic testicular inflammation, including the breakdown of testicular immune privilege. frontiersin.orgnih.gov

Validation of these models is paramount. A validated model should be relevant, carefully designed, and well-characterized to ensure that the results are reliable and interpretable. nih.gov However, a significant methodological consideration is the translational gap between preclinical findings in animal models and outcomes in human clinical trials. researchgate.net Not all results obtained in animals can be directly extrapolated to humans. nih.gov The research on Gusperimus provides a clear example: while studies in rhesus macaques showed promise for inducing renal allograft tolerance, a subsequent human trial using a similar strategy failed to achieve this outcome. oup.comresearchgate.net This discrepancy underscores the anatomical, physiological, and immunological differences between species that can influence a drug's effect.

All research involving animal models must adhere to strict ethical and regulatory frameworks. A core methodological principle is the "3Rs": Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing any potential harm to the animals). nih.gov These principles are fundamental to ensuring high-quality, ethical science in the preclinical evaluation of compounds like Gusperimus. nih.gov

Structure Activity Relationship and Synthetic Biology of Gusperimus Monohydrochloride

Elucidation of Key Structural Features for Immunomodulatory Activity

The immunosuppressive activity of gusperimus (B25740) is complex and not fully elucidated, but it is known to stem from its interaction with heat shock proteins, specifically Hsc70 (heat shock cognate 70) and Hsp90. researchgate.net Gusperimus binds to a regulatory motif on these proteins, which is believed to initiate a cascade of downstream effects, including the inhibition of nuclear factor κB (NF-κB) translocation and the suppression of protein synthesis. researchgate.net These actions collectively inhibit the proliferation and activation of key immune cells like T cells, B cells, and monocytes. researchgate.net

The structure of gusperimus can be divided into several key moieties, each playing a role in its biological activity. The structure-activity relationship (SAR) studies have focused on modifying these parts to understand their contribution.

Spermidine (B129725) Moiety: This polyamine chain is considered indispensable for the drug's activity. scispace.com Research into analogs has shown that replacing spermidine with other polyamines leads to a decrease in immunosuppressive and antitumor effects. scispace.com Modifications to this region are a key area of focus for developing new derivatives with improved properties. For instance, methylation of the spermidine backbone, specifically replacing the pro-R hydrogen of the methylene (B1212753) group adjacent to the primary amine, has been shown to increase metabolic stability and result in analogs with more potent in vivo activity compared to gusperimus itself. researchgate.net

Guanidino Groups: The two terminal guanidino groups are critical pharmacophores. Guanidine (B92328) moieties are highly basic and exist in a protonated, positively charged state at physiological pH. This allows them to form strong ionic bonds and hydrogen bond networks with biological targets, such as the carboxylate groups of acidic amino acid residues (e.g., glutamate, aspartate) in a protein's binding site. nih.gov While direct interaction data for gusperimus is limited, in many other biologically active molecules, the guanidine group is essential for target recognition and binding affinity. sjf.edubg.ac.rs

| Structural Moiety | Key Feature | Role in Immunomodulatory Activity | Effect of Modification |

|---|---|---|---|

| Spermidine Backbone | Flexible polyamine chain | Considered essential for overall activity and proper orientation in the binding site. scispace.com | Replacement with other polyamines decreases activity. scispace.com Strategic methylation can increase metabolic stability and enhance potency. researchgate.net |

| Guanidino Groups | Positively charged at physiological pH | Crucial for target binding, likely through ionic interactions and hydrogen bonding with protein targets like Hsc70. researchgate.netnih.gov | Removal or significant alteration is expected to abolish activity. |

| 7-Guanidinoheptanoyl Moiety | Acyl group linking the guanidine and spermidine parts | Provides the core scaffold and appropriate spacing of functional groups. | Modifications in this area have been explored to create analogs, though the fundamental structure is typically retained. |

Synthetic Pathways and Chemical Modifications of Gusperimus Monohydrochloride

Gusperimus is a direct synthetic derivative of the natural product spergualin (B1253210). The chemical name for gusperimus is (±)-15-deoxyspergualin. The "15-deoxy" designation indicates that it lacks the hydroxyl group present at position 15 on the glycyl moiety of the parent spergualin molecule. This modification was the result of early synthetic efforts to explore the structure-activity relationship of spergualin and led to a compound with potent immunosuppressive properties that was subsequently developed for clinical investigation. researchgate.net

Pharmaceutical compounds with basic functional groups, such as the multiple amine and guanidine groups in gusperimus, are typically formulated as salts to improve their physicochemical properties, including solubility, stability, and ease of handling. Gusperimus is prepared as a monohydrochloride salt.

The choice of salt form is a critical step in drug development. While there is a lack of direct comparative studies in publicly available literature between this compound and a potential trihydrochloride form, the principles of salt formation provide insight. The natural precursor, spergualin, which contains three basic nitrogen centers, has been isolated as a trihydrochloride salt, a form noted to be easily soluble in water. The selection of a specific salt form, such as monohydrochloride for gusperimus, is often a balance to optimize solubility while maintaining stability and avoiding issues like high hygroscopicity (the tendency to absorb moisture from the air), which can complicate manufacturing and storage.

| Technique | Key Characteristics | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Linear Synthesis | Step-by-step assembly of molecular fragments. | Well-established chemical principles. | Often involves many steps (>10), cumbersome purification, and very low overall yields (~0.3% to 18%). |

| Ugi Multi-Component Reaction | Convergent approach where multiple reactants combine in a single step to form the core structure. | Significantly fewer steps, improved overall yield (~31% to 47%), and allows for rapid generation of diverse analogs. | Requires specific starting materials (e.g., isocyanides) and optimization of reaction conditions. |

Design and Synthesis of Novel this compound Analogs and Derivatives

The development of new gusperimus analogs is guided by the principles of rational drug design. The goal is to create molecules with improved therapeutic properties, such as enhanced potency, greater metabolic stability, or a more favorable pharmacological profile. Mechanistic information and an understanding of the structure-activity relationship provide the foundation for these designs.

For gusperimus, rational design focuses on its interaction with Hsc70 and on addressing its metabolic vulnerabilities. Since modifications to the spermidine moiety have been shown to impact activity and stability, this area has been a primary focus. researchgate.net For example, the synthesis of analogs with methyl groups strategically placed on the spermidine backbone was a rational approach to block potential sites of metabolic oxidation by enzymes in the body. This led to the discovery of derivatives, such as the compound designated 60e in one study, which demonstrated significantly higher potency in animal models of graft-versus-host disease and heart allotransplantation than the parent gusperimus molecule. researchgate.net This enhanced in vivo activity was attributed to the improved metabolic stability conferred by the methyl group. researchgate.net Such successful modifications validate the rational design approach and can lead to the selection of new candidates for clinical evaluation. researchgate.net

Development of Conjugates and Prodrugs for Enhanced Immunological Profiles

Gusperimus is a potent immunosuppressive agent, but its clinical application has been hampered by issues of instability and high hydrophilicity, which can lead to loss of activity and the generation of cytotoxic by-products. tandfonline.com To address these limitations, research has focused on the development of conjugates and prodrugs designed to enhance its immunological profile and stability.

A significant advancement in this area is the creation of a bioconjugate of gusperimus with squalene (B77637), a natural lipid and precursor to cholesterol. nih.govnih.gov This process, known as squalenoylation, involves covalently binding gusperimus to squalene. tandfonline.com The resulting squalene-gusperimus (Sq-Gus) bioconjugate acts as a prodrug. tandfonline.com This strategy stabilizes the gusperimus molecule and allows for its formulation into nanoparticles, which significantly improves its therapeutic properties. nih.gov The conjugation enhances the anti-inflammatory and anti-proliferative effects of gusperimus. tandfonline.com For instance, the nanoparticle formulation of this conjugate demonstrates a more potent and stronger anti-inflammatory effect at lower equivalent concentrations compared to the free drug. tandfonline.com This approach not only improves efficacy but also mitigates the cytotoxicity associated with the breakdown of free gusperimus. tandfonline.comnih.gov

Formulation Research for Targeted Immunomodulation

Development of Nanoparticle Delivery Systems (e.g., Squalene-Gusperimus Nanoparticles)

To overcome the challenges of gusperimus's instability and high water solubility, researchers have developed advanced delivery systems, most notably Squalene-Gusperimus Nanoparticles (Sq-GusNPs). nih.govresearchgate.net These nanoparticles are formed through the nanoassembly of the Sq-Gus bioconjugate in water. nih.gov This formulation encapsulates gusperimus, protecting it from degradation and allowing for a controlled release. nih.govrug.nl

The development of Sq-GusNPs has been shown to create a colloidally stable, non-cytotoxic delivery system that is readily taken up by immune cells. nih.gov Studies have demonstrated that these nanoparticles provide a sustained anti-inflammatory effect over time, which is a significant improvement compared to the transient activity of free gusperimus. nih.govnih.gov The encapsulation of gusperimus within the squalene nanoparticle enhances its immunosuppressive effect in both macrophages and T cells. tandfonline.com A key finding is the substantial reduction in the half-maximal inhibitory concentration (IC50) required to suppress inflammatory responses in macrophages. tandfonline.comnih.gov

| Compound | Relative IC50 in Macrophages | Key Advantage |

|---|---|---|

| Free Gusperimus | Standard | N/A |

| Sq-GusNPs | 9-fold lower than free drug tandfonline.comnih.gov | Enhanced immunosuppressive effect tandfonline.com |

Investigation of Nanoparticle Internalization Mechanisms in Immune Cells (e.g., Low-Density Lipoprotein Receptor-Mediated Endocytosis)

The enhanced efficacy of Sq-GusNPs is directly linked to their mechanism of internalization by immune cells. tandfonline.com Research using flow cytometry has demonstrated that Sq-GusNPs are taken up by macrophages through endocytosis after binding to low-density lipoprotein receptors (LDLR). tandfonline.comnih.govtandfonline.com This receptor-mediated endocytosis pathway is facilitated by the squalene component of the nanoparticles, which is recognized by the LDLRs on the cell surface. tandfonline.comnih.gov

The process is specifically identified as clathrin-dependent endocytosis. tandfonline.com The binding of the nanoparticle to the LDLR initiates the formation of a clathrin-coated pit, which then invaginates to form an endosome, carrying the nanoparticle into the cell. tandfonline.comtib.eu This targeted uptake mechanism is crucial for delivering the therapeutic cargo directly into the immune cells where it can exert its immunomodulatory effects. tandfonline.com The internalization is an energy-dependent process, as evidenced by a decreased uptake rate at lower temperatures. tandfonline.com

Protease-Dependent Release Mechanisms of this compound from Advanced Formulations

Once internalized within the immune cell's endosomes, the Sq-GusNPs are designed to release their active payload, gusperimus, through a specific and controlled mechanism. The release is dependent on the acidic environment and the presence of specific enzymes within the cell's endolysosomal compartments. tandfonline.com

Studies have shown that the release of gusperimus from the squalene conjugate is significantly increased in the presence of proteases such as cathepsin B and cathepsin D. tandfonline.comnih.govtandfonline.com These enzymes, which are active in the acidic conditions of the endosome, cleave the covalent bond linking gusperimus to the squalene carrier. tandfonline.com This protease-dependent cleavage ensures that the active drug is released intracellularly, directly at its site of action. This mechanism confirms that the Sq-GusNPs function as a prodrug, releasing gusperimus in a controlled manner after being processed by intracellular proteases. tandfonline.com

| Condition | Relative Gusperimus Release (First 24h) | Mechanism |

|---|---|---|

| PBS (pH 7.4) - Control | Baseline | Minimal spontaneous release |

| Cathepsin B (Acidic pH) | 3 times higher than control tandfonline.com | Protease-mediated cleavage tandfonline.com |

| Cathepsin D (Acidic pH) | 3 times higher than control tandfonline.com | Protease-mediated cleavage tandfonline.com |

Advanced Research Methodologies and Future Directions in Gusperimus Monohydrochloride Research

Integration of Omics Technologies in Mechanistic Studies

To achieve a holistic understanding of how Gusperimus (B25740) monohydrochloride modulates the immune system, researchers are turning to omics technologies. These approaches allow for the comprehensive analysis of the complete set of genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics) within a biological sample, providing a multi-layered view of the drug's impact on cellular and systemic functions.

Transcriptomic analysis, particularly through techniques like RNA sequencing (RNA-seq), offers a powerful lens to observe the global changes in gene expression within immune cells following exposure to Gusperimus monohydrochloride. The primary molecular mechanism of Gusperimus involves binding to Heat shock proteins Hsc70 and Hsp90, which is thought to lead to the inhibition of the nuclear translocation of the transcription factor Nuclear Factor-kappa B (NF-κB). oup.comresearchgate.net NF-κB is a master regulator of the immune response, controlling the expression of a vast array of genes involved in inflammation, cell survival, and immune cell activation. nih.gov

By inhibiting NF-κB, Gusperimus is expected to profoundly alter the transcriptomic landscape of key immune cells such as T cells, B cells, and monocytes. oup.commdpi.comnih.gov Transcriptomic profiling can precisely map these changes, confirming the downstream effects of NF-κB inhibition and potentially uncovering novel regulatory pathways affected by the drug. This methodology allows for the simultaneous measurement of thousands of gene transcripts, providing an unbiased, genome-wide snapshot of the drug's effect.

Future research employing transcriptomics will be crucial for:

Validating Mechanistic Pathways: Confirming the downregulation of canonical NF-κB target genes in various immune cell subsets.

Discovering Novel Targets: Identifying unexpected changes in gene expression that may point to secondary or alternative mechanisms of action.

Defining Cell-Specific Responses: Characterizing how different immune cells (e.g., regulatory T cells vs. effector T cells) uniquely alter their gene expression in response to treatment.

| Gene Category | Key Target Genes | Predicted Effect of Gusperimus | Functional Consequence |

|---|---|---|---|

| Pro-inflammatory Cytokines | IL6, TNF, IL1B | Downregulation | Reduction of systemic and localized inflammation. researchgate.net |

| Chemokines | CXCL8 (IL-8), CCL2 (MCP-1) | Downregulation | Decreased recruitment of neutrophils and monocytes to sites of inflammation. |

| Cell Adhesion Molecules | SELE, ICAM1, VCAM1 | Downregulation | Reduced immune cell trafficking and infiltration into tissues. |

| Immune Receptors | CD80, CD86, CD40 | Downregulation | Impaired antigen presentation and co-stimulation, leading to reduced T-cell activation. oup.com |

| Cell Cycle Regulators | CCND1 (Cyclin D1) | Downregulation | Inhibition of immune cell proliferation. oup.com |

| Anti-Apoptotic Proteins | BCL2, BCLXL | Downregulation | Increased sensitivity of activated immune cells to apoptosis. mdpi.com |

Proteomics provides direct insight into the functional machinery of the cell by studying the entire complement of proteins. For this compound, proteomic approaches are essential for mapping its direct physical interactions and for understanding the subsequent cascade of changes in protein expression and modification. nih.gov

Research has identified that Gusperimus binds to a regulatory C-terminal motif on Heat shock cognate 70 kDa protein (Hsc70) and Heat shock protein 90 kDa (Hsp90). oup.comresearchgate.net These chaperone proteins are critical for the stability and function of a multitude of "client" proteins, including many kinases and transcription factors that are central to immune signaling. tmc.edu Quantitative proteomic techniques, such as mass spectrometry-based methods, can be used to identify the full spectrum of Hsp90/Hsc70 client proteins whose stability and abundance are altered by Gusperimus treatment. nih.gov

A significant frontier in Gusperimus research is the study of post-translational modifications (PTMs). PTMs, such as phosphorylation, ubiquitination, and acetylation, are critical switches that regulate protein activity, localization, and interaction. nih.govnih.gov Since Gusperimus is known to inhibit Akt kinase, it is highly probable that it indirectly alters the phosphorylation status of numerous downstream proteins. oup.comresearchgate.net Advanced proteomic methods, like phosphoproteomics, can map these changes globally, providing a detailed signaling map of the drug's effect and identifying key nodes in signaling pathways that are modulated by the treatment. youtube.com

| Research Area | Protein Target / System | Methodology | Potential Research Findings |

|---|---|---|---|

| Direct Drug-Target Interaction | Hsc70, Hsp90 | Affinity Purification-Mass Spectrometry (AP-MS) | Confirmation of direct binding and identification of the precise binding interface. oup.comresearchgate.net |

| Chaperone-Client Network Analysis | Hsp90/Hsc70 "client" proteins | Quantitative Proteomics (e.g., SILAC, TMT) | Identification of specific immune signaling proteins that are destabilized and degraded upon Gusperimus binding to their chaperone. nih.govnih.gov |

| Post-Translational Modifications | Cellular Phosphoproteome | Phosphoproteomic analysis | Global mapping of changes in protein phosphorylation downstream of Akt kinase inhibition. |

| Post-Translational Modifications | Cellular Ubiquitinome | K-ε-GG remnant affinity enrichment | Investigation of changes in protein ubiquitination and degradation pathways. youtube.com |

Metabolomics, the large-scale study of small molecules or metabolites, offers a functional readout of the physiological state of a cell. nih.gov There is a growing appreciation for the field of "immunometabolism," which recognizes that the metabolic programming of an immune cell is intrinsically linked to its function. For instance, pro-inflammatory effector T cells typically rely on glycolysis, whereas anti-inflammatory regulatory T cells utilize oxidative phosphorylation.

This compound is known to inhibit Akt kinase, a master regulator of cellular survival, proliferation, and metabolism. oup.comresearchgate.net The Akt pathway plays a crucial role in promoting glucose uptake and glycolysis. nih.govmdpi.com Therefore, treatment with Gusperimus is hypothesized to induce a significant metabolic shift in immune cells, potentially reprogramming them from a pro-inflammatory to a more quiescent or anti-inflammatory metabolic state.

Metabolomic fingerprinting, using techniques like mass spectrometry or nuclear magnetic resonance (NMR), can capture these metabolic shifts by quantifying hundreds of metabolites simultaneously. plos.orgnih.gov This approach can identify specific metabolic pathways that are altered by Gusperimus, providing a novel mechanistic understanding of its immunomodulatory effects and potentially identifying metabolic biomarkers of drug response. bioengineer.org

| Metabolic Pathway | Role in Immune Function | Predicted Effect of Gusperimus (via Akt Inhibition) | Potential Metabolomic Signature |

|---|---|---|---|

| Aerobic Glycolysis (Warburg Effect) | Supports rapid proliferation and effector function in pro-inflammatory T cells and macrophages. | Inhibition | Decreased lactate (B86563) production; reduced levels of glycolytic intermediates. |

| Pentose Phosphate Pathway (PPP) | Generates NADPH for antioxidant defense and precursors for nucleotide synthesis. | Inhibition | Reduced levels of PPP intermediates (e.g., ribose-5-phosphate). |

| Fatty Acid Synthesis | Required for membrane biogenesis in proliferating cells. | Inhibition | Decreased levels of malonyl-CoA and key fatty acids. |

| TCA Cycle / Oxidative Phosphorylation | Primary energy source for memory and regulatory immune cells. | Relative Increase | Altered ratios of TCA cycle intermediates (e.g., citrate, succinate). |

Computational Approaches in Drug Discovery and Development

Computational modeling and predictive algorithms are becoming indispensable tools in pharmacology. nih.govnih.gov These in silico methods can accelerate research by modeling complex biological interactions and predicting drug efficacy, thereby guiding more focused and efficient laboratory experiments.

In silico modeling, particularly molecular docking, allows researchers to build three-dimensional computational models to simulate the interaction between a drug and its protein target. drugtargetreview.com For this compound, these techniques can be applied to meticulously study its binding to the C-terminal domains of Hsp90 and Hsc70. nih.govnih.gov

By simulating the docking process, researchers can:

Predict Binding Conformation: Determine the most energetically favorable orientation of Gusperimus within the protein's binding pocket. biomedres.usbiomedres.us

Identify Key Residues: Pinpoint the specific amino acids in Hsp90/Hsc70 that form critical hydrogen bonds or hydrophobic interactions with the drug, anchoring it in place. nih.gov

Calculate Binding Affinity: Estimate the strength of the interaction, which can be correlated with inhibitory potency.

Guide Drug Optimization: Provide a structural blueprint for designing new analogues of Gusperimus with potentially higher affinity, specificity, or improved pharmacological properties.

These computational simulations provide a level of structural detail that is often difficult to obtain through experimental methods alone and can generate testable hypotheses about the nature of the drug-target interaction. researchgate.net

Two primary strategies are envisioned:

Pharmacogenomic Prediction: An individual's genetic makeup can influence how they respond to a drug. johnsonmedsolutions.comnih.gov Algorithms could be trained to identify single nucleotide polymorphisms (SNPs) or other genetic variations in the genes encoding Hsp90, Hsc70, or key components of the NF-κB and Akt pathways. youtube.com These genetic markers could serve as predictive biomarkers for treatment efficacy, allowing clinicians to select patients who are most likely to benefit.

Biomarker-Based Prediction: Algorithms can integrate complex multi-omics data (e.g., baseline transcriptomics, proteomics, or metabolomics) from patient cohorts. By training on data from patients with known clinical outcomes, a machine learning model can identify a complex molecular "signature" that is predictive of a positive response to Gusperimus. This approach moves beyond single markers to embrace the complexity of the immune system.

These predictive tools hold the promise of optimizing therapeutic strategies, increasing the probability of successful outcomes, and personalizing the use of immunomodulatory agents like this compound.

Novel Analytical Techniques for this compound and its Metabolites

The effective therapeutic application and ongoing research into this compound hinge on the ability to accurately and sensitively detect and quantify the parent compound and its metabolites within complex biological matrices. The high hydrophilicity and inherent instability of Gusperimus present unique bioanalytical challenges. researchgate.net To address these, researchers are moving beyond traditional methods to more advanced and robust analytical techniques.

Advanced Spectroscopic and Chromatographic Methods for Compound Characterization in Biological Matrices

The characterization of Gusperimus and its byproducts in biological samples such as blood, plasma, and tissue homogenates requires highly selective and sensitive analytical methodologies. Modern hyphenated techniques, which couple the separation power of chromatography with the specificity of mass spectrometry, are the cornerstone of current bioanalytical strategies. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are instrumental for separating Gusperimus from endogenous components and other co-administered drugs. mdpi.com The choice of stationary phase and mobile phase composition is critical for achieving optimal retention and peak shape for this polar compound. researchgate.net

Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), serves as the primary detection method due to its exceptional sensitivity and specificity. mdpi.comnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for therapeutic drug monitoring of many immunosuppressants and is ideally suited for Gusperimus. mdpi.comnih.gov This technique allows for the precise quantification of the drug and its metabolites even at very low concentrations, which is crucial for pharmacokinetic and pharmacodynamic studies. nih.gov Other advanced MS techniques, such as high-resolution mass spectrometry (HRMS), can further aid in the structural elucidation of previously unknown metabolites. biomedres.us

While less commonly used for routine quantification, Nuclear Magnetic Resonance (NMR) spectroscopy plays a vital role in the definitive structural characterization of Gusperimus and its impurities or metabolites during the drug development and manufacturing process. nih.gov

Table 1: Advanced Analytical Methods for Gusperimus Characterization

| Technique | Principle | Application in Gusperimus Research |

|---|---|---|

| UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) | Combines high-resolution chromatographic separation with highly sensitive and specific mass-based detection, allowing for the isolation and identification of specific parent/fragment ion transitions. mdpi.com | Considered the gold standard for quantifying Gusperimus and its known metabolites in plasma, blood, and other biological fluids for pharmacokinetic studies. nih.gov |

| LC-Q-TOF-HRMS (Liquid Chromatography-Quadrupole Time-Of-Flight High-Resolution Mass Spectrometry) | Provides highly accurate mass measurements, enabling the determination of elemental composition for unknown compounds. biomedres.us | Ideal for identifying and structurally characterizing novel or unexpected metabolites of Gusperimus in preclinical and clinical studies. |

| NMR Spectroscopy (Nuclear Magnetic Resonance) | Analyzes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. nih.gov | Used for the definitive structural confirmation of Gusperimus, its synthesized impurities, and isolated metabolites. Not typically used for quantification in biological matrices due to lower sensitivity. nih.gov |

Investigation of Synergistic and Antagonistic Immunological Interactions with Other Immunosuppressive Agents

The complexity of the immune response often necessitates combination therapy to achieve desired levels of immunosuppression, particularly in organ transplantation and severe autoimmune diseases. Research indicates that Gusperimus may exert synergistic effects when combined with other immunosuppressive agents, potentially allowing for enhanced efficacy. oup.com The concept of synergy involves two or more drugs producing a combined effect that is greater than the sum of their individual effects. nih.govnih.gov

In multiple animal models of autoimmune disease and in clinical studies related to transplant rejection, Gusperimus has demonstrated greater therapeutic benefit when used in conjunction with other immunosuppressants. oup.comresearchgate.net For instance, it has been evaluated alongside corticosteroids, azathioprine (B366305) (AZA), cyclosporine (CsA), and tacrolimus (B1663567) (Tac) in managing rejection episodes. researchgate.net The unique mechanism of action of Gusperimus, which differs from calcineurin inhibitors like cyclosporine and tacrolimus, and antimetabolites like azathioprine, provides a strong rationale for these combination approaches. oup.comnih.gov By targeting different pathways in the immune activation cascade, such combinations can achieve a more comprehensive blockade of the immune response.

Table 2: Reported Immunosuppressive Combinations with Gusperimus

| Combination Agent | Therapeutic Context (from clinical/preclinical data) | Potential Rationale for Interaction |

|---|---|---|

| Corticosteroids (CS) | Used in combination for refractory granulomatosis with polyangiitis (GPA) and in managing transplant rejection. researchgate.net | Synergistic anti-inflammatory and immunosuppressive effects through distinct mechanisms. Corticosteroids have broad genomic and non-genomic effects, while Gusperimus targets specific pathways like NF-κB and eIF5A hypusination. oup.com |

| Cyclosporine (CsA) | Investigated in prophylaxis for kidney transplants. researchgate.net | Complementary mechanisms: CsA is a calcineurin inhibitor that blocks IL-2 production and T-cell activation, whereas Gusperimus affects T-cell maturation, B-cell differentiation, and macrophage function. oup.comoup.com |

| Azathioprine (AZA) | Used in combination for managing transplant rejection. researchgate.net | AZA is an antimetabolite that inhibits purine (B94841) synthesis, affecting proliferating lymphocytes. Gusperimus has distinct antiproliferative effects, providing a multi-pronged approach to inhibit immune cell expansion. oup.comresearchgate.net |

| Tacrolimus (Tac) | Used in cases of acute transplant rejection resistant to other therapies. researchgate.net | Similar to CsA, Tacrolimus is a calcineurin inhibitor. Combining it with Gusperimus targets both early (calcineurin-dependent) and later stages of immune cell activation and function. researchgate.netoup.com |

Pharmacogenomic Considerations in Preclinical Immunopharmacology

Pharmacogenomics is the study of how genetic variations influence an individual's response to drugs, affecting both pharmacokinetics (drug metabolism) and pharmacodynamics (drug action). mdpi.com While specific pharmacogenomic studies on Gusperimus are not yet widely reported, this field represents a critical area for future research to personalize therapy and predict patient outcomes. mdpi.com Inter-individual variability in drug response is a known phenomenon in immunosuppressive therapy, often linked to genetic factors. nih.gov

For many immunosuppressants, polymorphisms in genes encoding drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, or drug transporters can significantly alter drug exposure and toxicity. nih.gov For example, genetic variants in CYP3A5 are known to affect the metabolism of tacrolimus, while polymorphisms in thiopurine S-methyltransferase (TPMT) are critical for determining the appropriate use of azathioprine. nih.gov

Future preclinical research on Gusperimus should investigate potential genetic influences on its metabolic pathways and its molecular targets. Identifying genetic biomarkers could help predict which patients are most likely to respond favorably or who might be at a higher risk for non-response, a key step toward precision medicine. mdpi.com

Table 3: Potential Areas for Pharmacogenomic Investigation for Gusperimus

| Genetic Area | Potential Relevance to Gusperimus Therapy | Examples from Other Immunosuppressants |

|---|---|---|

| Drug Metabolizing Enzymes | Identifying the primary enzymes (e.g., specific CYPs) responsible for Gusperimus metabolism could reveal if common genetic polymorphisms alter drug clearance and exposure. | CYP3A5 variants influence tacrolimus dosing; DPYD variants affect fluorouracil toxicity. nih.gov |

| Drug Transporter Genes | Polymorphisms in transporter proteins (e.g., ABC or SLC superfamilies) could affect the cellular uptake and efflux of Gusperimus in immune cells, influencing its efficacy. | SLCO1B1 variants are associated with simvastatin-induced myopathy. mdpi.com |

| Immune Response Genes | Variations in genes within the immunological pathways targeted by Gusperimus (e.g., components of the NF-κB pathway, heat shock proteins) could alter drug sensitivity. oup.com | Genetic variations in HLA genes are strongly associated with susceptibility to various autoimmune diseases. nih.govnih.gov |

Exploration of New Immunological Targets and Pathways for this compound Action

The immunosuppressive mechanism of Gusperimus is complex and not fully elucidated, affecting multiple arms of the immune system. oup.comresearchgate.net Initial research identified that Gusperimus binds to the C-terminal motif of heat shock proteins Hsc70 and Hsp90. oup.comresearchgate.net This interaction is thought to interfere with the nuclear translocation of the transcription factor NF-κB, which in turn inhibits the proliferation and activation of T cells, B cells, and monocytes. oup.com

More recent and advanced research has uncovered a novel and highly significant target: the eukaryotic initiation factor 5A (eIF5A) and its unique post-translational modification, hypusination. nih.govnih.gov eIF5A is the only known protein to contain the amino acid hypusine, which is essential for its activity. nih.gov The hypusination process is critical for the translation of a specific subset of mRNAs, particularly those containing polyproline tracts. researchgate.net

Gusperimus is understood to be an inhibitor of deoxyhypusine (B1670255) synthase (DHS), the first and rate-limiting enzyme in the hypusination pathway. dntb.gov.ua By inhibiting this process, Gusperimus prevents the activation of eIF5A. This has profound downstream consequences:

Modulation of Macrophage Activation: The hypusination of eIF5A is required for the efficient expression of key mitochondrial proteins involved in oxidative phosphorylation (OXPHOS). johnshopkins.edu By inhibiting this pathway, Gusperimus can blunt OXPHOS-dependent alternative macrophage activation (M2), a key process in tissue repair and immune regulation, without impacting glycolysis-dependent classical activation (M1). johnshopkins.edu

Inhibition of Pro-inflammatory Protein Synthesis: The eIF5A pathway is implicated in the production of key pro-inflammatory proteins. For example, inhibition of hypusination has been shown to reduce the translation of inducible nitric oxide synthase (iNOS) in pancreatic islet cells under inflammatory conditions. nih.gov

The discovery of the eIF5A-hypusination axis as a primary target provides a deeper understanding of Gusperimus's unique mode of action and opens new avenues for therapeutic development. It distinguishes Gusperimus from many other immunosuppressants and may explain its efficacy in diseases where specific cellular metabolic and translational programs are dysregulated.

Table 4: Molecular Targets and Pathways of Gusperimus

| Target/Pathway | Mechanism | Immunological Consequence |

|---|---|---|

| Hsc70/Hsp90 Binding | Binds to a regulatory motif on heat shock proteins. oup.comresearchgate.net | Thought to reduce the nuclear translocation of the NF-κB transcription factor. oup.com |

| Inhibition of NF-κB | Downstream effect of Hsc70/Hsp90 interaction, leading to reduced transcription of pro-inflammatory genes. oup.com | Inhibition of proliferation and activation of T cells, B cells, monocytes, and dendritic cells. oup.com |

| Inhibition of eIF5A Hypusination (Novel Pathway) | Inhibits deoxyhypusine synthase (DHS), preventing the conversion of a lysine (B10760008) residue on eIF5A to hypusine. dntb.gov.ua | Prevents the functional activation of eIF5A, a key translation factor. researchgate.net |

| Impaired Translation of Specific mRNAs | A downstream effect of eIF5A inhibition, affecting proteins with polyproline tracts and those involved in mitochondrial function. johnshopkins.edu | Suppression of specific pro-inflammatory protein synthesis (e.g., iNOS) and modulation of macrophage metabolic programming and activation state. nih.govjohnshopkins.edu |

Q & A

Q. What is the molecular mechanism of Gusperimus monohydrochloride in immunosuppression?

this compound binds to intracellular heat shock protein 70 (Hsp70), disrupting signal transduction pathways critical for immune cell activation. It inhibits T-cell differentiation into cytotoxic T-cells, downregulates IL-2 receptor expression on CD4+/CD8+ cells, and suppresses IFN-γ-induced B-cell maturation. Synergistic effects are observed when combined with cyclosporine or mycophenolate mofetil .

Q. What are the standard experimental protocols for administering this compound in preclinical studies?

For acute renal graft rejection models, a dose of 3–5 mg/kg is administered via intravenous infusion over 3 hours daily for 7 days, with possible extension to 10 days. Dosing must account for species-specific metabolic rates and renal clearance. Stability in physiological buffers (e.g., PBS, pH 7.2) should be validated via HPLC prior to in vivo use .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize nanoparticle formulations for Gusperimus delivery?

RSM identifies critical factors (e.g., squalene-to-drug ratio, solvent composition) to optimize nanoparticle (NP) characteristics. For example, squalene-gusperimus (Sq-Gus) NPs achieved a size of 158 nm, dispersity of 0.1, and zeta potential of -34 mV using a central composite design. Key steps include:

- Synthesis : Covalent conjugation of gusperimus to squalene via carbodiimide chemistry.

- Characterization : Size (dynamic light scattering), charge (zeta potential), and drug loading (UV-Vis or LC-MS).

- Validation : In vitro efficacy using U-937 cells to assess uptake and anti-inflammatory activity .

Table 1 : Optimization Parameters for Sq-Gus NPs

| Factor | Optimal Value | Effect on NP Characteristics |

|---|---|---|

| Squalene ratio | 1:2.5 (drug) | Reduces aggregation, improves stability |

| Ethanol concentration | 15% v/v | Controls self-assembly kinetics |

Q. How do researchers reconcile contradictory data on Gusperimus efficacy in autoimmune vs. transplant rejection models?

Discrepancies may arise from variations in disease pathophysiology, dosing regimens, or drug delivery systems. For example:

- Autoimmunity : Gusperimus monotherapy shows limited efficacy in rheumatoid arthritis due to rapid clearance.

- Transplant Models : Nanoencapsulation (e.g., PLGA-PEG NPs) enhances bioavailability, improving graft survival rates by 40% compared to free drug. Methodological solutions include:

- Comparative Pharmacokinetics : Assess tissue distribution via radiolabeled gusperimus in different models.

- Dose-Response Meta-Analysis : Pool data from studies using standardized outcome metrics (e.g., serum cytokine levels) .

Q. What analytical techniques validate the structural integrity of Gusperimus in novel formulations?

- NMR Spectroscopy : Confirms covalent bonding in squalene-gusperimus bioconjugates (e.g., peaks at δ 1.2–1.6 ppm for squalene methyl groups).

- Mass Spectrometry : Verifies molecular weight (C₁₇H₄₀Cl₃N₇O₃; MW 496.90) and purity (>98% via LC-MS).

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring for hydrolysis byproducts .

Data Contradiction & Reproducibility

Q. How should researchers address batch-to-batch variability in Gusperimus-loaded nanoparticles?

Implement Quality-by-Design (QbD) principles:

- Critical Quality Attributes (CQAs) : Size (<200 nm), PDI (<0.2), encapsulation efficiency (>60%).

- Process Controls : Standardize solvent evaporation rates and lyophilization cycles.

- Block Design Experiments : Test interactions between factors like pH and surfactant concentration to minimize variability .

Q. What steps ensure reproducibility in documenting Gusperimus experimental protocols?

Follow ICH guidelines for preclinical studies:

- Detailed Methods : Specify infusion rates (e.g., 3-hour IV vs. bolus), vehicle composition (e.g., saline vs. dextrose).

- Supporting Information : Provide raw data for NP characterization (e.g., DLS histograms, NMR spectra) in supplementary files.

- Ethical Compliance : Declare IRB/IACUC approval numbers and adherence to Helsinki/ARRIVE guidelines .

Formulation Challenges

Q. Why is nanoencapsulation critical for improving Gusperimus therapeutic outcomes?

Gusperimus’s high hydrophilicity (logP = 5.06) limits cellular uptake and accelerates renal clearance. PLGA-PEG NPs enhance:

- Stability : 90% drug retention after 28 days at 4°C.

- Bioavailability : 3-fold higher AUC in rodent models vs. free drug.

- Targeting : Passive accumulation in inflamed tissues via EPR effect .

Q. How do researchers assess the anti-inflammatory efficacy of Gusperimus formulations in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.